molecular formula C13H17NO5 B2694497 Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate CAS No. 338416-55-0

Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate

Cat. No. B2694497
CAS RN: 338416-55-0
M. Wt: 267.281
InChI Key: ANGQLRWHNQRAAU-RIYZIHGNSA-N
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Description

Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate is a chemical compound with the CAS Number: 338416-55-0 and Linear Formula: C13H17NO5 . It has a molecular weight of 267.28 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate is 1S/C13H17NO5/c1-4-18-12(15)9-19-13-10(8-14-17-3)6-5-7-11(13)16-2/h5-8H,4,9H2,1-3H3/b14-8+ . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate is between 51 - 53 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate has been a subject of interest in various synthesis and structural studies. For instance, its derivatives have been synthesized through a series of chemical reactions, showcasing the compound's versatility in organic synthesis. In one study, the compound was utilized in the preparation of fluoroionophores, where it demonstrated specific chelation properties with metal cations such as Zn^2+, showcasing its potential application in metal ion detection (Hong et al., 2012). Another study focused on the synthesis and crystal structure characterization of a related compound, revealing detailed insights into its molecular interactions and packing within crystals (Mao et al., 2015).

Antimicrobial and Antioxidant Properties

The compound and its derivatives have been explored for their antimicrobial properties. For example, derivatives of Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate have been synthesized and evaluated for their antimicrobial activity, offering promising results against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Salahuddin et al., 2017). Additionally, its role in synthesizing new compounds with significant antioxidant activities has been documented, further highlighting its utility in pharmaceutical and biomedical research (Makkar & Chakraborty, 2018).

Enzymatic Hydrolysis Applications

In the pharmaceutical industry, the enzymatic hydrolysis of derivatives related to Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate has been employed in the last step of producing potential anti-asthma drugs. This process, catalyzed by immobilized lipase, emphasizes the compound's applicability in drug synthesis and the production of pharmaceutical intermediates (Bevilaqua et al., 2005).

Anti-inflammatory and Analgesic Potential

Research has also delved into the anti-inflammatory and analgesic potentials of ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, a class of compounds derived from Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate. These studies have highlighted their effectiveness, surpassing reference drugs in certain instances, which could pave the way for new therapeutic agents (Agudoawu & Knaus, 2000).

Safety and Hazards

The safety information for Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate includes several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-[2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-18-12(15)9-19-13-10(8-14-17-3)6-5-7-11(13)16-2/h5-8H,4,9H2,1-3H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGQLRWHNQRAAU-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1OC)C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=CC=C1OC)/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate

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